molecular formula C8H16N2 B13960199 6-Aminooctanenitrile CAS No. 61233-50-9

6-Aminooctanenitrile

Cat. No.: B13960199
CAS No.: 61233-50-9
M. Wt: 140.23 g/mol
InChI Key: LTBOZHOOVZMBBF-UHFFFAOYSA-N
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Description

6-Aminooctanenitrile is an aliphatic nitrile compound featuring an eight-carbon chain with an amino group (-NH₂) at the sixth position and a nitrile group (-CN) at the terminal position. These analogs, such as pyridine- or indole-based nitriles, are critical intermediates in pharmaceutical and chemical research.

Properties

CAS No.

61233-50-9

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

6-aminooctanenitrile

InChI

InChI=1S/C8H16N2/c1-2-8(10)6-4-3-5-7-9/h8H,2-6,10H2,1H3

InChI Key

LTBOZHOOVZMBBF-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCCC#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    From Halogenoalkanes: 6-Aminooctanenitrile can be synthesized by heating a halogenoalkane, such as 6-bromo-1-hexanenitrile, with an excess of ammonia.

    From Amides: Another method involves the dehydration of 6-aminooctanamide using phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂).

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Reduction: 6-Aminooctane

    Hydrolysis: 6-Aminooctanoic acid

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 6-Aminooctanenitrile depends on its application. In organic synthesis, it acts as a nucleophile, participating in various substitution and addition reactions. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key aromatic amino nitriles from the evidence, highlighting their molecular frameworks, substituents, and applications:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents/Backbone CAS Number Key Features/Applications References
6-Amino-5-nitropicolinonitrile C₆H₄N₄O₂ 164.12 Pyridine, -NO₂, -NH₂, -CN Not Provided Research intermediate
6-Amino-5-fluoronicotinonitrile C₆H₄FN₃ 137.11 Pyridine, -F, -NH₂, -CN 1361058-62-9 Pharmaceutical intermediate
6-(Aminomethyl)picolinonitrile C₇H₇N₃ 133.15 Pyridine, -CH₂NH₂, -CN 153396-50-0 Custom synthesis intermediate
(R)-6-(1-Aminoethyl)nicotinonitrile C₈H₉N₃ 147.18 Pyridine, -CH(CH₃)NH₂, -CN 1213928-85-8 Chiral building block
(6-Amino-1H-indol-3-yl)acetonitrile C₁₀H₈N₄ 184.20 Indole, -NH₂, -CH₂CN 629662-49-3 Bioactive molecule research
Ethyl 6-aminonicotinate C₈H₁₀N₂O₂ 166.18 Pyridine, -NH₂, -COOEt Not Provided Ester derivative for synthesis
Key Observations:
  • Backbone Diversity: Unlike 6-Aminooctanenitrile (aliphatic chain), all evidence compounds are aromatic, primarily pyridine or indole derivatives.
  • Functional Groups: Nitrile (-CN) and amino (-NH₂) groups are conserved, but additional substituents (e.g., -NO₂, -F, -COOEt) modulate reactivity and applications.
  • Chirality: (R)-6-(1-Aminoethyl)nicotinonitrile introduces stereochemistry, which is absent in aliphatic this compound unless specified .

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